4,6-Dihydrothieno[3,4-b]thiophene-2-carboxylic acid

Catalog No.
S842539
CAS No.
7712-05-2
M.F
C7H6O2S2
M. Wt
186.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,6-Dihydrothieno[3,4-b]thiophene-2-carboxylic aci...

CAS Number

7712-05-2

Product Name

4,6-Dihydrothieno[3,4-b]thiophene-2-carboxylic acid

IUPAC Name

4,6-dihydrothieno[3,4-b]thiophene-2-carboxylic acid

Molecular Formula

C7H6O2S2

Molecular Weight

186.3 g/mol

InChI

InChI=1S/C7H6O2S2/c8-7(9)5-1-4-2-10-3-6(4)11-5/h1H,2-3H2,(H,8,9)

InChI Key

RBINIIIGSUWMLQ-UHFFFAOYSA-N

SMILES

C1C2=C(CS1)SC(=C2)C(=O)O

Canonical SMILES

C1C2=C(CS1)SC(=C2)C(=O)O

The exact mass of the compound 4,6-Dihydrothieno[3,4-b]thiophene-2-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Organic Synthesis:

DTTC can be used as a building block in the synthesis of more complex organic molecules. Its structure with two thiophene rings and a carboxylic acid group makes it a versatile intermediate for creating new materials with interesting properties. For instance, a study describes the utilization of DTTC in the synthesis of novel thienoacenes, a class of organic semiconductors with potential applications in organic electronics [].

Material Science:

Due to the presence of sulfur atoms and the rigid structure, DTTC has been investigated for its potential applications in material science. Research suggests that DTTC can be a precursor for the development of new functional materials like organic field-effect transistors (OFETs) []. OFETs are a type of transistor where the channel is made from an organic semiconductor material, and hold promise for applications in flexible and low-cost electronics.

4,6-Dihydrothieno[3,4-b]thiophene-2-carboxylic acid is an organic compound characterized by its distinctive thieno-thiophene structure. Its molecular formula is C7H6O2S2, and it has a molecular weight of approximately 174.25 g/mol. The compound features a carboxylic acid functional group that contributes to its reactivity and potential biological activities .

Due to the presence of the carboxylic acid group and the thiophene rings. Notably:

  • Decarboxylation: Under certain conditions, the carboxylic acid group can be removed, leading to the formation of thieno[3,4-b]thiophene derivatives.
  • Esterification: The carboxylic acid can react with alcohols to form esters.
  • Electrophilic Aromatic Substitution: The thiophene rings can undergo electrophilic substitution reactions, allowing for the introduction of various substituents.

Research indicates that 4,6-dihydrothieno[3,4-b]thiophene-2-carboxylic acid exhibits various biological activities. It has been studied for its potential as an anti-inflammatory agent and for its effects on cellular signaling pathways. Additionally, its structural features suggest possible interactions with biological targets such as enzymes or receptors involved in metabolic processes .

Several synthetic routes have been developed for producing 4,6-dihydrothieno[3,4-b]thiophene-2-carboxylic acid:

  • Cyclization Reactions: The compound can be synthesized through cyclization reactions involving appropriate precursors containing sulfur and carbon functionalities.
  • Functionalization of Thiophene Derivatives: Starting from simpler thiophene derivatives, the introduction of carboxylic acid groups can be achieved through oxidation or substitution reactions.
  • Multi-step Synthesis: A more complex approach may involve multiple steps where different functional groups are introduced sequentially to build up the desired structure.

4,6-Dihydrothieno[3,4-b]thiophene-2-carboxylic acid has several applications:

  • Organic Electronics: It is utilized in organic light-emitting diodes (OLEDs) and organic solar cells due to its semiconducting properties.
  • Research Reagent: The compound serves as a biochemical reagent in proteomics research and other fields requiring specific chemical interactions.
  • Material Science: Its unique properties make it suitable for developing novel materials with specific electronic or optical characteristics .

Studies on the interactions of 4,6-dihydrothieno[3,4-b]thiophene-2-carboxylic acid with various biological molecules indicate potential binding affinities with proteins involved in metabolic pathways. These interactions may lead to alterations in enzyme activity or cellular responses, highlighting its relevance in pharmacological research. Further investigations are needed to fully elucidate these mechanisms and their implications in therapeutic contexts.

Several compounds share structural similarities with 4,6-dihydrothieno[3,4-b]thiophene-2-carboxylic acid. Here are a few notable examples:

Compound NameStructure FeaturesUnique Aspects
Thieno[3,4-b]thiopheneContains a similar thiophene coreLacks the carboxylic acid functionality
5-Methylthieno[3,4-b]thiopheneMethyl substitution on the thiophene ringMay exhibit different electronic properties
2-CarboxythiopheneCarboxylic acid group on a single thiopheneSimpler structure without fused ring systems

These compounds differ primarily in their functional groups and structural complexity. The presence of the carboxylic acid group in 4,6-dihydrothieno[3,4-b]thiophene-2-carboxylic acid provides unique reactivity and biological activity not found in many similar compounds.

XLogP3

1.5

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Wikipedia

4,6-Dihydrothieno[3,4-b]thiophene-2-carboxylic acid

Dates

Last modified: 08-16-2023

Explore Compound Types